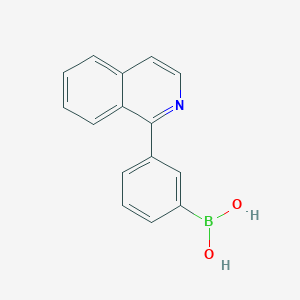
1-isopropyl-1H-indazole-3-carboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propan-2-ylindazole-3-carbohydrazide is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propan-2-ylindazole-3-carbohydrazide can be synthesized through various synthetic routes. One common method involves the reaction of 1-propan-2-ylindazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst like concentrated sulfuric acid to facilitate the formation of the carbohydrazide group.
Industrial Production Methods: On an industrial scale, the synthesis of 1-propan-2-ylindazole-3-carbohydrazide may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. Process optimization techniques such as reaction monitoring and control of reaction parameters (temperature, pressure, and pH) are employed to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Propan-2-ylindazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of indazole-3-carboxylic acids or their derivatives.
Reduction: Formation of indazole-3-ylamines or other reduced derivatives.
Substitution: Introduction of various functional groups leading to a wide range of substituted indazoles.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-propan-2-ylindazole-3-carbohydrazide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit enzymes involved in disease pathways or act as an agonist/antagonist for certain receptors.
Comparison with Similar Compounds
1-Propan-2-ylindazole-3-carbohydrazide is compared with other similar compounds such as:
Indazole-3-carboxylic acid: Similar structure but lacks the carbohydrazide group.
Indazole-3-carbohydrazide derivatives: Variations in the alkyl chain length or substitution pattern.
Other indazole derivatives: Different functional groups or heterocyclic modifications.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 1-propan-2-ylindazole-3-carbohydrazide.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
1-propan-2-ylindazole-3-carbohydrazide |
InChI |
InChI=1S/C11H14N4O/c1-7(2)15-9-6-4-3-5-8(9)10(14-15)11(16)13-12/h3-7H,12H2,1-2H3,(H,13,16) |
InChI Key |
BAEDQXBJADGOGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)


![N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)

![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
